molecular formula C16H28O5 B14329225 8-Methyl-7-(2-oxoethyl)nonane-1,4-diyl diacetate CAS No. 105897-87-8

8-Methyl-7-(2-oxoethyl)nonane-1,4-diyl diacetate

Katalognummer: B14329225
CAS-Nummer: 105897-87-8
Molekulargewicht: 300.39 g/mol
InChI-Schlüssel: CVZMLSGDANECOB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Methyl-7-(2-oxoethyl)nonane-1,4-diyl diacetate is an organic compound with a complex structure that includes multiple functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methyl-7-(2-oxoethyl)nonane-1,4-diyl diacetate typically involves multiple steps, starting from simpler organic molecules. One common method involves the reaction of propylene carbonate with epichlorohydrin to form intermediate compounds, which are then further reacted to produce the final product . The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to maximize efficiency and output. The use of automated systems and advanced monitoring techniques ensures consistent quality and adherence to safety standards.

Analyse Chemischer Reaktionen

Types of Reactions

8-Methyl-7-(2-oxoethyl)nonane-1,4-diyl diacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The acetate groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups into the molecule.

Wissenschaftliche Forschungsanwendungen

8-Methyl-7-(2-oxoethyl)nonane-1,4-diyl diacetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s derivatives may have biological activity and can be studied for potential therapeutic uses.

    Medicine: Research into its pharmacological properties could lead to the development of new drugs.

    Industry: It can be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which 8-Methyl-7-(2-oxoethyl)nonane-1,4-diyl diacetate exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 8-Methyl-7-(2-oxoethyl)nonane-1,4-diyl diacetate include:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups and structural features

Eigenschaften

CAS-Nummer

105897-87-8

Molekularformel

C16H28O5

Molekulargewicht

300.39 g/mol

IUPAC-Name

[4-acetyloxy-8-methyl-7-(2-oxoethyl)nonyl] acetate

InChI

InChI=1S/C16H28O5/c1-12(2)15(9-10-17)7-8-16(21-14(4)19)6-5-11-20-13(3)18/h10,12,15-16H,5-9,11H2,1-4H3

InChI-Schlüssel

CVZMLSGDANECOB-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C(CCC(CCCOC(=O)C)OC(=O)C)CC=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.